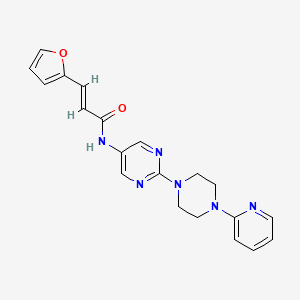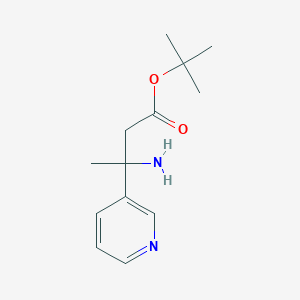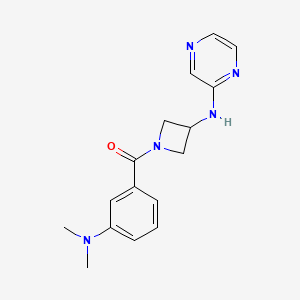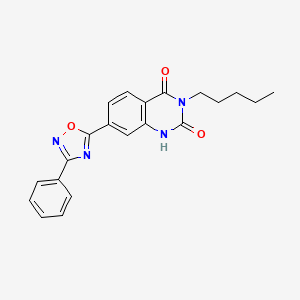![molecular formula C17H15N5O8S B2945585 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-66-4](/img/structure/B2945585.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound has been characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Synthesis Analysis
The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis
The compound is a colorless block crystal with a melting point of 267–268 °C . Its spectral data can be found in a separate interface .Applications De Recherche Scientifique
Synthesis and Interaction with Biological Molecules
Compounds similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide have been synthesized and studied for their interactions with biological molecules. For instance, a study on the synthesis of p-hydroxycinnamic acid derivatives explored their fluorescence binding with bovine serum albumin (BSA), revealing insights into the binding constants, thermodynamic parameters, and conformational changes in BSA. This research highlights the compound's potential for studying protein interactions and dynamics (Meng et al., 2012).
Antimicrobial and Herbicidal Activities
Another area of application is in the synthesis and evaluation of derivatives for antimicrobial and herbicidal activities. Although some synthesized compounds, such as those derived from 4,6-dimethoxypyrimidin-2-yl, did not show significant herbicidal activity, their synthesis and structural analysis contribute to the understanding of structure-activity relationships in agrochemical research (Yuan-xiang, 2011).
Potential in Drug Development
Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone has indicated potential antidepressant and nootropic activities, suggesting that compounds with similar structural features may be explored for therapeutic applications (Thomas et al., 2016).
Inhibitory Activities and Drug Design
Compounds with dimethoxypyrimidin-4-yl groups have been investigated for their inhibitory activities against enzymes and for drug design purposes. For example, research on pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking and density functional theory calculations to design more effective herbicides, underscoring the role of such compounds in rational drug design and agricultural chemistry (He et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of this compound are phagocytes and macrophages .
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This indicates its in vitro anti-inflammatory efficacy .
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .
Pharmacokinetics
Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Result of Action
The results revealed that the new acyl derivative of sulfadimethoxine has an immunomodulatory effect against generalized inflammatory response with non-toxicity both in vitro and in vivo, and has therapeutic potential for various chronic inflammatory illnesses .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O8S/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRWOAGZYRKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)

![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)


![12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2945514.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)
![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)

![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)
